molecular formula C9H7Cl3O B1460295 2',5'-Dichloro-3'-methylphenacyl chloride CAS No. 1806288-63-0

2',5'-Dichloro-3'-methylphenacyl chloride

Cat. No. B1460295
CAS RN: 1806288-63-0
M. Wt: 237.5 g/mol
InChI Key: DNPRGBUCROCPKM-UHFFFAOYSA-N
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Description

2,5'-Dichloro-3'-methylphenacyl chloride (DCMPC) is an organic compound that has been studied extensively in the scientific community. It is a member of the phenacyl chloride family, which consists of compounds with a phenyl ring attached to a chlorine atom. DCMPC has been used in a variety of research applications, including as an intermediate in the synthesis of other compounds, as a reagent in a variety of reactions, and as a probe for studying biochemical and physiological processes.

Scientific Research Applications

2',5'-Dichloro-3'-methylphenacyl chloride has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other compounds, such as 2,5-dichloro-3-methylphenol and 2,5-dichloro-3-methylbenzoic acid. It has also been used as a reagent in a variety of reactions, such as the hydrolysis of esters, the alkylation of amines, and the oxidation of alcohols. Additionally, 2',5'-Dichloro-3'-methylphenacyl chloride has been used as a probe for studying biochemical and physiological processes, such as the metabolism of xenobiotics and the regulation of gene expression.

Mechanism of Action

The mechanism of action of 2',5'-Dichloro-3'-methylphenacyl chloride is not fully understood. It is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of xenobiotics. Additionally, 2',5'-Dichloro-3'-methylphenacyl chloride has been shown to interact with DNA and RNA, which suggests that it may also be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2',5'-Dichloro-3'-methylphenacyl chloride are not fully understood. Studies have shown that 2',5'-Dichloro-3'-methylphenacyl chloride has the potential to inhibit enzymes involved in the metabolism of xenobiotics, as well as interact with DNA and RNA. However, further research is needed to determine the exact mechanism of action and the potential physiological effects of 2',5'-Dichloro-3'-methylphenacyl chloride.

Advantages and Limitations for Lab Experiments

2',5'-Dichloro-3'-methylphenacyl chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it has been used as a probe for studying biochemical and physiological processes, which makes it a useful tool for researchers. However, there are some limitations to using 2',5'-Dichloro-3'-methylphenacyl chloride in laboratory experiments. It is a hazardous compound and should be handled with care. Additionally, the exact mechanism of action and physiological effects of 2',5'-Dichloro-3'-methylphenacyl chloride are not fully understood, so researchers should be aware of potential risks associated with using this compound.

Future Directions

The potential future directions for 2',5'-Dichloro-3'-methylphenacyl chloride research are numerous. Further research should be conducted to determine the exact mechanism of action and physiological effects of 2',5'-Dichloro-3'-methylphenacyl chloride. Additionally, researchers should explore the potential applications of 2',5'-Dichloro-3'-methylphenacyl chloride in drug discovery and the development of new therapeutic agents. Additionally, the use of 2',5'-Dichloro-3'-methylphenacyl chloride in other scientific research applications, such as in the synthesis of other compounds and as a reagent in a variety of reactions, should be further explored. Finally, researchers should investigate the potential toxicity of 2',5'-Dichloro-3'-methylphenacyl chloride and develop methods for its safe handling and disposal.

properties

IUPAC Name

2-chloro-1-(2,5-dichloro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c1-5-2-6(11)3-7(9(5)12)8(13)4-10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPRGBUCROCPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dichloro-3'-methylphenacyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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